3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative. For example, 2-fluorobenzohydrazide can be reacted with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Attachment of the Propanamide Group: The oxadiazole intermediate can then be reacted with a suitable propanamide derivative, such as 3-bromopropanamide, under nucleophilic substitution conditions to form the desired compound.
Introduction of the Nitrophenyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and nitrophenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group, which can further react to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and various catalysts (e.g., palladium, copper) are used under appropriate conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the fluorophenyl and nitrophenyl groups.
Reduced Derivatives: Amino derivatives formed by the reduction of the nitro group.
Substituted Derivatives: Compounds with different substituents on the oxadiazole ring and aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways and interactions.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The presence of the fluorophenyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(2-Fluorophenyl)-1,2,4-oxadiazole: A simpler analog lacking the propanamide and nitrophenyl groups.
3-(4-Nitrophenyl)-1,2,4-oxadiazole: Another analog with a nitrophenyl group but lacking the fluorophenyl and propanamide groups.
3-(2-Fluorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: A compound with both fluorophenyl and nitrophenyl groups but lacking the propanamide group.
Uniqueness: The presence of both fluorophenyl and nitrophenyl groups, along with the propanamide backbone, makes 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide unique
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O4/c18-14-4-2-1-3-13(14)17-20-16(26-21-17)10-9-15(23)19-11-5-7-12(8-6-11)22(24)25/h1-8H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKAXXNHVWGRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.